1,4-Dithiane-2,5-dimethanethiol
Overview
Description
1,4-Dithiane-2,5-dimethanethiol is a sulfur-containing organic compound that serves as a versatile synthon in the synthesis of various heterocyclic compounds. It is characterized by its unique structure, which includes a dithiane ring—a six-membered ring with two sulfur atoms—and two methanethiol groups attached to it. This compound is particularly interesting due to its electrophilic and nucleophilic centers, which allow it to participate in a wide range of chemical reactions, making it a valuable building block in organic and medicinal chemistry .
Synthesis Analysis
The synthesis of 1,4-dithiane derivatives and related compounds has been explored in several studies. For instance, the synthesis of 1,2-dithiolene ligands and their transition metal complexes has been reported, demonstrating the controlled ring opening of 1,3-dithiole-2-one derivatives . Additionally, the synthesis of 1,4-dithiane-2,5-diol, a stable dimer of α-mercaptoacetaldehyde, has been highlighted as an attractive platform for the preparation of sulfur-containing molecules . The synthesis of various dithiane derivatives, such as bis(dimesitylmethylene)-1,3-dithietane and related compounds, has been achieved through the reaction of dimesityl ketene with phosphorus pentasulfide and pyridine .
Molecular Structure Analysis
The molecular structure of dithiane derivatives has been elucidated using X-ray crystallography. For example, the crystal structure of 1,5-dithioniabicyclo[3.3.0]octane bis(trifluoromethanesulfonate) has been determined, revealing strong S···O interactions between cations and anions and a distorted chair-chair conformation of the eight-membered ring . Similarly, the structures of bis(dimesitylmethylene)-1,3-dithietane and related compounds have been characterized, showing a propeller conformation for the dimesitylmethylene moieties and a twist-boat conformation for the tetrathiane ring .
Chemical Reactions Analysis
1,4-Dithiane-2,5-dimethanethiol and its derivatives undergo a variety of chemical reactions. The compound has been used as a source for the in situ generation of 2-mercaptoacetaldehyde, which is widely utilized in the construction of sulfur-containing heterocyclic compounds such as thiophenes and thiazoles . The reactivity of 1,4-dithianes has been compared to other synthetic building blocks, highlighting their potential in the assembly of complex molecular architectures . Additionally, the chemistry of 1,4-dithiins, which share structural similarities with 1,4-dithianes, has been reviewed, emphasizing their versatile reactions with both electrophiles and nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-dithiane derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the effect of substituents on the structure, stability, and π-dimerization of dithienylpyrrole radical cations has been studied, revealing that certain substituents can significantly enhance the stability of the radical cations . The crystal structures, spectra, and redox properties of dinitro and quinodimethane derivatives of terthiophene have also been analyzed, providing insights into their potential as both electron and hole carriers . These studies contribute to a deeper understanding of the properties of sulfur-containing heterocycles and their applications in various fields.
Scientific Research Applications
Electrochemical Potential-Biological Activity Relationships of Cyclic Sulfur-Containing Molecules
This review discusses the electrochemical potential-biological activity relationships of natural and synthetic cyclic sulfur-containing molecules, including their activities against Steinernema feltiae, Botrytis cinerea, and the Neuro 2a cell line. It highlights the potential of these molecules as candidates for "green pesticides" or phytoprotectants and for cancer prevention, emphasizing their reducing properties and moderate activity in various bioassays (Khairan et al., 2019).
Methylated and Thiolated Arsenic Species for Environmental and Health Research
This review focuses on the synthesis and characterization of methylated and thiolated arsenic compounds, which are not commercially available. These compounds are critical for studying the environmental fate and human health effects of arsenic. The review provides a comprehensive overview of synthesis methods, emphasizing the need for authentic arsenic compounds in research (Cullen et al., 2016).
Synergism in Solvent Extraction of 4f-elements with Calixarenes
This review offers insights into the synergistic solvent extraction of lanthanoids using β-diketone/calixarene mixtures, highlighting the significant role of calixarene's ligating groups in enhancing extraction efficiency and selectivity. The findings underscore the importance of understanding the complex architecture of the formed complexes for optimizing extraction processes, which could inform the design and application of sulfur-containing ligands in similar contexts (Atanassova & Kurteva, 2016).
Safety And Hazards
Future Directions
1,4-Dithiane-2,5-dimethanethiol is a cheap, commercially available source for in situ generation of mercaptoacetaldehyde . It is useful for the preparation of sulfur-containing heterocycles, such as thiophenes and 1,3-thiazoles, which are important in natural products and in medicinal chemistry . It continues to be a pillar of organic synthesis as a result of its broad application in organic and medicinal chemistry .
properties
IUPAC Name |
[5-(sulfanylmethyl)-1,4-dithian-2-yl]methanethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12S4/c7-1-5-3-10-6(2-8)4-9-5/h5-8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COYTVZAYDAIHDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SCC(S1)CS)CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464734 | |
Record name | 1,4-Dithiane-2,5-dimethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50464734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dithiane-2,5-dimethanethiol | |
CAS RN |
136122-15-1 | |
Record name | 2,5-Bis(mercaptomethyl)-1,4-dithiane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136122-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dimercaptomethyl-1,4-dithiane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136122151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Dithiane-2,5-dimethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50464734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dimercaptomethyl-1,4-dithiane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.850 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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